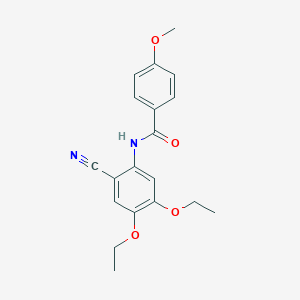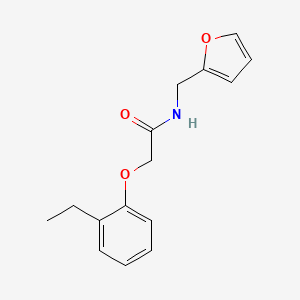
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(4,6-dimethyl-2-pyrimidyl)-4-methoxybenzenesulfonamide typically involves multi-step chemical processes that include condensation, nitration, and sulfonation reactions. For instance, compounds with related structures have been synthesized through condensation reactions of sulfadiazine with other chemical agents, illustrating the complexity and precision required in the synthesis process of such sulfonamides (Sowrirajan et al., 2022).
Molecular Structure Analysis
The molecular structure of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide and its analogs have been extensively studied using various spectroscopic and computational methods. Theoretical and experimental analyses, such as FT-IR, Laser-Raman spectra, and density functional theory (DFT) calculations, provide insights into the vibrational frequencies, geometric parameters, and interaction energies within the molecule, highlighting the significance of hydrogen bonds and π-π interactions in stabilizing the molecular structure (Karakaya et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide are influenced by its functional groups and molecular architecture. Studies on similar sulfonamide compounds reveal that they can undergo various chemical reactions, including aminohydroxylation, which leads to the formation of complex structures with potential biological activities (Hamasharif et al., 2017).
Physical Properties Analysis
The physical properties of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide, such as solubility, melting point, and crystal structure, are critical for its application and handling. X-ray diffraction studies on related compounds provide valuable information on the crystal packing and molecular interactions within the solid state, which are essential for understanding the compound's stability and reactivity (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide, such as acidity, basicity, and reactivity towards various reagents, are pivotal in dictating its potential applications. Investigations into the reactivity of similar sulfonamide compounds with different reagents provide insights into the electrophilic and nucleophilic sites within the molecule, facilitating the design of targeted chemical modifications for specific applications (Wu et al., 2013).
科学的研究の応用
Spectroscopic and Molecular Structure Investigation
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide (SMS) has been extensively studied for its molecular structure and spectroscopic properties. Research involving experimental and theoretical methods, including DFT/B3LYP and HF methods, has revealed insights into the molecule's stability, electronic structures, and intramolecular interactions. Such studies are crucial for understanding the molecular behavior and potential applications in various fields, including materials science and pharmaceuticals (Mansour & Ghani, 2013).
Synthesis and Biological Evaluation of Derivatives
Derivatives of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide have been synthesized and evaluated for their biological activities. For instance, research involving the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety has shown potential in antimicrobial applications. This includes studies on antimycobacterial activity, which is crucial in the context of antibiotic resistance and infectious disease treatment (Ghorab et al., 2017).
Computational Study and Interaction with Proteins
Computational studies have been conducted to understand the interaction of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide derivatives with proteins. This includes molecular dynamics simulations and analyses of molecular electrostatic potential, which are essential for drug design and understanding the interaction of molecules with biological targets (Murthy et al., 2018).
Corrosion Inhibition Properties
Research into the corrosion inhibition properties of derivatives of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide has revealed their potential applications in materials science. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their effectiveness in preventing the corrosion of metals like iron, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
Spectroscopic Analysis of Dimers
Spectroscopic analysis of dimers involving N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide has provided insights into the intermolecular interactions and binding energies. Such studies are important for the development of new materials and understanding the behavior of molecular complexes (Karakaya et al., 2015).
Enzyme Inhibitory Studies
Enzyme inhibitory studies involving derivatives of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide have been conducted to explore their therapeutic potential. For instance, studies on acetylcholinesterase inhibition are significant for developing treatments for conditions like Alzheimer’s disease (Abbasi et al., 2018).
Antiviral and Antifungal Activities
Compounds derived from N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide have shown potential in antiviral and antifungal applications. Studies on their structure-activity relationships have contributed to the development of new antiviral and antifungal agents (Brzozowski & Sa̧czewski, 2007).
Gene Expression Relationship Studies
Gene expression relationship studies involving sulfonamide derivatives have been important in understanding the pharmacophore structure and drug-sensitive cellular pathways. This research is significant for the development of novel oncology drugs and understanding their mechanism of action (Owa et al., 2002).
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-10(2)15-13(14-9)16-20(17,18)12-6-4-11(19-3)5-7-12/h4-8H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZOQMBOSAFDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)


![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)
![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)
